molecular formula C6H4BrClFNO2S B6254803 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide CAS No. 1204573-10-3

2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide

Cat. No.: B6254803
CAS No.: 1204573-10-3
M. Wt: 288.5
InChI Key:
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Description

2-Bromo-4-chloro-6-fluorobenzene-1-sulfonamide is a halogenated aromatic sulfonamide compound. It features a benzene ring substituted with bromine, chlorine, and fluorine atoms, as well as a sulfonamide group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of benzene derivatives. Bromination, chlorination, and fluorination reactions are sequentially performed to introduce the respective halogens onto the benzene ring.

  • Sulfonation: The sulfonamide group is introduced through sulfonation, where the benzene ring is treated with sulfur trioxide (SO₃) in the presence of chlorosulfonic acid (ClSO₃H) to form the sulfonic acid derivative, which is then converted to the sulfonamide.

Industrial Production Methods: Industrial production typically involves large-scale halogenation and sulfonation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized for efficient production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the sulfonamide group can be oxidized to sulfonic acid.

  • Reduction: Reduction reactions can be performed to remove halogens from the benzene ring.

  • Substitution: Electrophilic aromatic substitution reactions can occur, where the halogens and sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions.

  • Reduction: Zinc dust or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Various electrophiles, such as nitro groups, can be introduced using nitration reactions.

Major Products Formed:

  • Oxidation: Sulfonic acid derivatives.

  • Reduction: Dehalogenated benzene derivatives.

  • Substitution: Nitro-substituted benzene derivatives.

Scientific Research Applications

2-Bromo-4-chloro-6-fluorobenzene-1-sulfonamide is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 2-Bromo-4-chlorobenzene-1-sulfonamide: Lacks the fluorine atom.

  • 2-Bromo-4-fluorobenzene-1-sulfonamide: Lacks the chlorine atom.

  • 2-Chloro-4-fluorobenzene-1-sulfonamide: Lacks the bromine atom.

Uniqueness: 2-Bromo-4-chloro-6-fluorobenzene-1-sulfonamide is unique due to the presence of three different halogens on the benzene ring, which can influence its reactivity and interactions in various chemical and biological processes.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields

Properties

CAS No.

1204573-10-3

Molecular Formula

C6H4BrClFNO2S

Molecular Weight

288.5

Purity

95

Origin of Product

United States

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